molecular formula C9H13BrN2O2 B2385768 ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1856079-05-4

ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B2385768
CAS No.: 1856079-05-4
M. Wt: 261.119
InChI Key: HAUMDNBTQWBWPZ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Esterification: Ethanol and sulfuric acid as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

    Reduction: Formation of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-fluoro-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 4-methyl-1-isopropyl-1H-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Ethyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUMDNBTQWBWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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